

# In Vitro Spectrum of Activity of Ceftolozane Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane Sulfate |           |
| Cat. No.:            | B606592             | Get Quote |

Ceftolozane sulfate, a novel cephalosporin antibiotic, represents a significant advancement in the therapeutic arsenal against challenging Gram-negative bacterial infections. When combined with tazobactam, a well-established  $\beta$ -lactamase inhibitor, its spectrum of activity is broadened to include many multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive overview of the in vitro activity of Ceftolozane, detailing its mechanism of action, summarizing key susceptibility data, outlining experimental protocols, and illustrating relevant biological and experimental pathways.

## **Mechanism of Action**

Ceftolozane belongs to the cephalosporin class of antibacterial drugs and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its high affinity for essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[1][2][3] By binding to and inactivating these proteins, Ceftolozane disrupts cell wall integrity, leading to cell lysis and death.[1][2] It has shown a particularly high affinity for the PBPs of Pseudomonas aeruginosa and Escherichia coli.[1][2]

The addition of tazobactam, a  $\beta$ -lactamase inhibitor, protects Ceftolozane from degradation by many common  $\beta$ -lactamase enzymes, particularly most Class A (including extended-spectrum  $\beta$ -lactamases, or ESBLs) and some Class C enzymes.[4][5] This combination, known as Ceftolozane/tazobactam (C/T), restores Ceftolozane's activity against bacteria that have acquired resistance through the production of these enzymes.[4]





Click to download full resolution via product page

**Caption:** Mechanism of Ceftolozane/tazobactam action.

# **Data Presentation: In Vitro Susceptibility**

The in vitro potency of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

# **Activity against Pseudomonas aeruginosa**

Ceftolozane/tazobactam is consistently one of the most potent β-lactam agents tested against P. aeruginosa, including strains resistant to other antibiotics like carbapenems, cephalosporins, and piperacillin/tazobactam.[6][7][8]



| Organism               | Region/Stu<br>dy       | No. of<br>Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | %<br>Susceptible |
|------------------------|------------------------|--------------------|-----------------|-----------------|------------------|
| P. aeruginosa          | U.S. (2012-<br>2015)   | 3,851              | 0.5             | 2               | 97.0%[7]         |
| P. aeruginosa          | Germany<br>(2014-2015) | 502                | 0.5             | 2               | N/A[6]           |
| P. aeruginosa          | Spain (2013)           | 500                | 0.5             | 4               | N/A[9]           |
| P. aeruginosa          | Australia<br>(BSI)     | N/A                | 1               | 2               | 96%[10]          |
| P. aeruginosa          | U.S. (2011-<br>2012)   | N/A                | 0.5             | 2               | N/A[11]          |
| P. aeruginosa<br>(MDR) | U.S. (2012-<br>2015)   | 607                | N/A             | N/A             | 84.9%[7]         |
| P. aeruginosa<br>(XDR) | U.S. (2012-<br>2015)   | 363                | N/A             | N/A             | 76.9%[7]         |
| P. aeruginosa<br>(MDR) | Spain                  | 129                | 2               | 4               | 92.2%[12]        |

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

# **Activity against Enterobacteriaceae**

Ceftolozane/tazobactam demonstrates high activity against a wide range of Enterobacteriaceae. Its efficacy is particularly notable against E. coli, including ESBL-producing strains. While active against many Klebsiella pneumoniae isolates, its potency is reduced against strains that produce certain types of β-lactamases, especially carbapenemases.[4]



| Organism                                | Region/Stu<br>dy             | No. of<br>Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | %<br>Susceptible |
|-----------------------------------------|------------------------------|--------------------|-----------------|-----------------|------------------|
| Escherichia<br>coli                     | Germany<br>(2014-2015)       | 486                | 0.25            | 0.5             | N/A[6]           |
| E. coli                                 | Spain (2013)                 | 250                | 0.25            | 0.5             | N/A[9]           |
| E. coli (ESBL phenotype)                | Spain (2013)                 | N/A                | 0.5             | 1               | N/A[9]           |
| Klebsiella<br>pneumoniae                | Germany<br>(2014-2015)       | 163                | 0.25            | 1               | N/A[6]           |
| K.<br>pneumoniae                        | Morocco<br>(2018)            | N/A                | 0.5             | >32             | 68.8%[13]        |
| K.<br>pneumoniae<br>(ESBL<br>phenotype) | Spain (2013)                 | N/A                | 4               | 16              | N/A[9]           |
| Enterobacter<br>cloacae<br>complex      | Latin America<br>(2016-2017) | N/A                | 1               | 32              | 62.5%[14]        |
| Enterobacter ales (Overall)             | Latin America<br>(2016-2017) | 2252               | 1               | 32              | 83.9%[14]        |
| Enterobacter ales (Overall)             | U.S. (2011-<br>2012)         | 7,071              | 0.25            | 1               | N/A[11]          |

# **Activity against Anaerobic Bacteria**

The addition of tazobactam provides Ceftolozane with activity against many anaerobic organisms, particularly species of the Bacteroides fragilis group, Prevotella, and Fusobacterium.[5]



| Organism             | No. of Isolates       | MIC50 (mg/L) | MIC90 (mg/L) |
|----------------------|-----------------------|--------------|--------------|
| Bacteroides fragilis | 605 (total anaerobes) | N/A          | 4            |
| Prevotella spp.      | N/A                   | N/A          | N/A          |
| Fusobacterium spp.   | N/A                   | N/A          | N/A          |

Data for Prevotella and Fusobacterium showed good activity but specific MIC values were not detailed in the source.[5]

# **Experimental Protocols**

The quantitative data presented are predominantly derived from standardized in vitro susceptibility testing methods. The reference method for determining MICs is broth microdilution, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][9]

#### **Broth Microdilution Method**

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits growth.





Click to download full resolution via product page

**Caption:** Generalized workflow for MIC determination.



#### **Mechanisms of Resistance**

While Ceftolozane/tazobactam is stable against many common β-lactamases, certain resistance mechanisms can compromise its activity. Understanding these pathways is critical for predicting its clinical utility and monitoring for the emergence of resistance.

- Carbapenemase Production: The most significant mechanism of resistance is the production of carbapenemases. Tazobactam does not effectively inhibit serine carbapenemases (like KPC) or metallo-β-lactamases (MBLs such as NDM, VIM, IMP).[15][16] Isolates producing these enzymes are typically resistant to Ceftolozane/tazobactam.[17][18]
- AmpC Modifications: Although Ceftolozane was designed for stability against the chromosomal AmpC β-lactamase of P. aeruginosa, mutations in the ampC gene or its regulatory genes (ampD, ampR) can lead to hyperproduction or structural changes in the enzyme, resulting in increased MICs and resistance.[15][19][20]
- Target Site Modification: Alterations in the primary target, PBP3 (encoded by the ftsl gene),
   can also confer resistance, though this is a less common mechanism.[15][19]



Click to download full resolution via product page

**Caption:** Key resistance mechanisms against Ceftolozane.



#### Conclusion

The in vitro data robustly support the potent activity of **Ceftolozane sulfate**, in combination with tazobactam, against a broad spectrum of clinically important Gram-negative pathogens. Its exceptional potency against P. aeruginosa, including many MDR and XDR isolates, positions it as a valuable therapeutic option for infections caused by this challenging organism.[6][7][9] Furthermore, it demonstrates excellent activity against E. coli and many other Enterobacteriaceae, including ESBL-producing strains.[6][9][21] The primary limitation to its spectrum is the lack of activity against bacteria that produce carbapenemases.[15][17] Continuous surveillance and an understanding of local resistance epidemiology are crucial for guiding the appropriate use of this important antimicrobial agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ceftolozane | C23H30N12O8S2 | CID 53234134 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLsproducing Escherichia coli and Klebsiella pneumoniae: a systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Ceftolozane-Tazobactam against a Broad Spectrum of Recent Clinical Anaerobic Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro activity of ceftolozane/tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae isolates recovered from hospitalized patients in Germany PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 -PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 8. Ceftolozane/tazobactam activity tested against Gram-negative bacterial isolates from hospitalised patients with pneumonia in US and European medical centres (2012) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of ceftolozane/tazobactam against clinical isolates of Pseudomonas aeruginosa and Enterobacteriaceae recovered in Spanish medical centres: Results of the CENIT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of ceftolozane/tazobactam against a collection of Pseudomonas aeruginosa isolates from bloodstream infections in Australia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro activity of ceftolozane-tazobactam in combination with other classes of antibacterial agents against Enterobacterales and Pseudomonas aeruginosa—the EM200 study PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]
- 16. Activity of Ceftolozane-Tazobactam against Carbapenem-Resistant, Non-Carbapenemase-Producing Pseudomonas aeruginosa and Associated Resistance Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceftolozane/Tazobactam Susceptibility Testing in Extended-Spectrum Betalactamaseand Carbapenemase-Producing Gram-Negative Bacteria of Various Clonal Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of in vitro antimicrobial activities of ceftolozane/tazobactam and ceftazidime/avibactam against carbapenem-resistant Pseudomonas aeruginosa clinical isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Comparative analysis of in vitro dynamics and mechanisms of ceftolozane/tazobactam and imipenem/relebactam resistance development in Pseudomonas aeruginosa XDR highrisk clones - PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. In Vitro Activity of Ceftolozane-Tazobactam against Enterobacter cloacae Complex Clinical Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Spectrum of Activity of Ceftolozane Sulfate: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606592#in-vitro-spectrum-of-activity-of-ceftolozane-sulfate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com